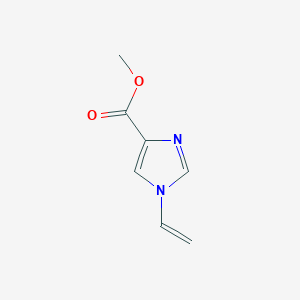

Methyl 1-ethenyl-1H-imidazole-4-carboxylate

Description

Methyl 1-ethenyl-1H-imidazole-4-carboxylate is a substituted imidazole derivative characterized by a vinyl (ethenyl) group at the 1-position and a methyl ester at the 4-position of the imidazole ring. Imidazole derivatives are widely studied due to their versatility in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No. |

61375-19-7 |

|---|---|

Molecular Formula |

C7H8N2O2 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

methyl 1-ethenylimidazole-4-carboxylate |

InChI |

InChI=1S/C7H8N2O2/c1-3-9-4-6(8-5-9)7(10)11-2/h3-5H,1H2,2H3 |

InChI Key |

IQVHRILGKYLJQG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(C=N1)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-vinyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a vinylating agent in the presence of a catalyst. The reaction conditions are often mild, allowing for the inclusion of various functional groups .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-vinyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products:

Oxidation: Epoxides or diols.

Reduction: Alcohols.

Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the antiviral potential of derivatives of imidazole-4-carboxylic acids, including methyl 1-ethenyl-1H-imidazole-4-carboxylate. Research indicates that certain synthesized esters and amides exhibit significant activity against viruses such as Vaccinia. For example, structures with electron-withdrawing groups in the para position to the heterocycle demonstrated promising antiviral activity, with IC50 values as low as 0.35 μM .

Anti-Tuberculosis Agents

this compound and its derivatives have also been investigated for their anti-tuberculosis properties. A study reported that ring-substituted imidazole derivatives exhibited over 90% inhibition of Mycobacterium tuberculosis at concentrations below 6.25 µg/ml, indicating their potential as new anti-tuberculosis agents .

Synthesis and Catalysis

Catalytic Synthesis Methods

The synthesis of this compound can be achieved through various catalytic methods. A notable approach involves using an inorganic salt composite catalyst for the synthesis of imidazole derivatives, which includes steps like enolization and cyclization. This method is praised for its environmental friendliness and high selectivity, making it economically viable for large-scale production .

Material Science

Polymer Applications

The compound's structure allows it to be utilized in the synthesis of polymers with specific properties, such as enhanced thermal stability and chemical resistance. The incorporation of imidazole derivatives into polymer matrices can improve mechanical properties and provide functionalities like antimicrobial activity.

Data Tables

Case Study 1: Antiviral Efficacy

A recent investigation into the antiviral properties of this compound derivatives revealed that modifications to the aromatic moiety significantly influenced both cytotoxicity and antiviral efficacy. The study concluded that careful structural modifications could yield compounds with high selectivity against viral targets while minimizing cytotoxic effects .

Case Study 2: Anti-Tuberculosis Research

In a study aimed at discovering new anti-tuberculosis agents, several derivatives of this compound were synthesized and tested against drug-resistant strains of Mycobacterium tuberculosis. The results demonstrated that certain derivatives maintained efficacy even against resistant strains, highlighting their potential for further development as therapeutic agents .

Mechanism of Action

The mechanism of action of methyl 1-vinyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The vinyl group can participate in conjugation reactions, enhancing the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 1- and 4-positions of the imidazole ring. Examples include:

Key Observations :

- Substituent Effects : Bulky aryl groups (e.g., 2,4-dichlorophenyl in ) increase molecular weight and may reduce solubility, while alkyl groups (e.g., methyl or ethyl esters) enhance lipophilicity.

- Ethenyl Group Uniqueness : The ethenyl group in the target compound distinguishes it from analogs with saturated or aromatic substituents, offering unique reactivity in polymerization or click chemistry.

Physicochemical Properties

Available data for analogs reveal trends in melting points, solubility, and stability:

Biological Activity

Methyl 1-ethenyl-1H-imidazole-4-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antifungal, antiviral, and anticancer research. This article presents a detailed examination of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its imidazole ring, which is known for conferring various biological properties. The compound's molecular formula is , and its structure includes an ethenyl group attached to the imidazole ring, which is crucial for its biological interactions.

Antifungal Activity

Recent studies have demonstrated significant antifungal properties associated with derivatives of imidazole compounds. For instance, triorganotin derivatives of 1-methyl-1H-imidazole-4-carboxylate were synthesized and evaluated for their fungicidal activities.

Case Study: Triorganotin Derivatives

In a study by Szorcsik et al., two triorganotin carboxylates derived from 1-methyl-1H-imidazole-4-carboxylic acid were tested against various fungal strains. The results indicated that one of the complexes exhibited over 87% growth inhibition against pathogens such as Penicillium and Rhizoctonia .

| Compound | Fungal Strain | Growth Inhibition (%) |

|---|---|---|

| Complex 1 | Penicillium | 87.7 |

| Complex 1 | Rhizoctonia | 88.9 |

| Complex 1 | Fusarium | 88.1 |

This suggests that this compound derivatives have potential as broad-spectrum antifungal agents.

Antiviral Activity

The antiviral potential of imidazole derivatives has also been explored, particularly in the context of HIV research. A study reported that certain compounds with a similar structure to this compound demonstrated moderate antiviral activity with percentage inhibition rates ranging from 33% to 45% against viral replication .

Table: Antiviral Efficacy of Related Compounds

| Compound ID | Percentage Inhibition (%) | CC50 (µM) |

|---|---|---|

| Compound A | 33 | >200 |

| Compound B | 45 | 158.4 |

These findings indicate that modifications to the imidazole structure can enhance antiviral activity while maintaining acceptable levels of cytotoxicity.

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. A recent study highlighted its effectiveness in inducing apoptosis in breast cancer cells, specifically MCF-7 cells, with an IC50 value of 52 nM .

The mechanism involves the disruption of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Immunofluorescence assays confirmed that these compounds target tubulin effectively, inducing multinucleation—a hallmark of mitotic catastrophe.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.